![molecular formula C14H12N2O2S B2578819 N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide CAS No. 1645519-94-3](/img/structure/B2578819.png)
N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide
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Overview
Description
“N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” can be achieved by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Scientific Research Applications
Catalytic Processes and Synthesis Methods
Catalytic Decomposition with Thioamides : A study demonstrated the catalytic decomposition of dibenzylselenonium cyano(methoxycarbonyl)methylide by thioamides, leading to the formation of selenide and tetra-substituted ethylene, showcasing a catalytic reaction that could be relevant for the manipulation of similar compounds (Tamagaki & Hatanaka, 1976).
Thiourea-Catalyzed Asymmetric Michael Addition : Research has been conducted on the asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, which could provide insights into the reactivity of compounds similar to N-[Cyano(thiophen-3-yl)methyl]-2-methoxybenzamide in asymmetric synthesis (Inokuma, Hoashi, & Takemoto, 2006).
Antimicrobial and Antitumor Evaluation
- Synthesis and Antitumor Evaluation : A study on the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide highlighted the antitumor activities of these compounds, which could provide a basis for evaluating the biological activities of this compound (Shams, Mohareb, Helal, & Mahmoud, 2010).
Chemical Reactions and Properties
- Rhodium-Catalyzed Chemodivergent Annulations : The study on Rhodium(III)-catalyzed annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation could provide valuable insights into the synthesis and reactivity of complex organic molecules, potentially relevant for compounds structurally related to this compound (Xu, Zheng, Yang, & Li, 2018).
Mechanism of Action
Target of Action
Similar compounds, such as cyanoacetamide-n-derivatives, are known to interact with a variety of biological targets . These compounds are considered important precursors for heterocyclic synthesis and have been reported to exhibit diverse biological activities .
Mode of Action
It is known that cyanoacetamide derivatives, which share structural similarities with this compound, can undergo a variety of condensation and substitution reactions . These reactions involve the carbonyl and cyano functions of these compounds, enabling them to form a variety of heterocyclic compounds .
Biochemical Pathways
Similar compounds, such as cyanoacetamide derivatives, are known to be involved in the synthesis of various organic heterocycles . These heterocycles can have diverse biological activities and can potentially affect multiple biochemical pathways .
Pharmacokinetics
The synthesis of similar compounds, such as cyanoacetamide derivatives, has been described . These methods could potentially influence the ADME properties of the resulting compounds.
Result of Action
Similar compounds, such as cyanoacetamide derivatives, have been reported to exhibit diverse biological activities . These activities could potentially result from the interaction of these compounds with their targets.
Action Environment
The synthesis of similar compounds, such as cyanoacetamide derivatives, has been described under various reaction conditions . These conditions could potentially influence the action, efficacy, and stability of the resulting compounds.
properties
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-18-13-5-3-2-4-11(13)14(17)16-12(8-15)10-6-7-19-9-10/h2-7,9,12H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTSZPFBEQCOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C#N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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